2,6,6-Trimethyloxane-2-carboxylic acid
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Overview
Description
2,6,6-Trimethyloxane-2-carboxylic acid is an organic compound with the molecular formula C9H16O3. It is a derivative of oxane, featuring a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyloxane-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,6,6-trimethyltetrahydropyran using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method includes the hydrolysis of 2,6,6-trimethyloxane-2-carboxylate esters, which can be prepared via esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or higher carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or anhydrides.
Scientific Research Applications
2,6,6-Trimethyloxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Another carboxylic acid derivative with different structural features and reactivity.
Tetrahydropyran: A related compound with a similar oxane ring structure but lacking the carboxylic acid group.
Uniqueness
2,6,6-Trimethyloxane-2-carboxylic acid is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
470-59-7 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2,6,6-trimethyloxane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-4-6-9(3,12-8)7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
JPFVEUNQMVVIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C(=O)O)C |
Origin of Product |
United States |
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